molecular formula C12H14ClN5O3S B14090702 Tizanidine lactate CAS No. 106314-85-6

Tizanidine lactate

Cat. No.: B14090702
CAS No.: 106314-85-6
M. Wt: 343.79 g/mol
InChI Key: LIVDAGUZLLMLHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tizanidine lactate is synthesized through a series of chemical reactions involving imidazoline derivatives. The synthesis begins with the S-methylation of a precursor compound, followed by reaction with ethylenediamine in refluxing methanol to form an intermediate. This intermediate undergoes intermolecular cyclization when refluxed with amyl alcohol, resulting in the formation of tizanidine base .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tizanidine lactate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Tizanidine lactate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Tizanidine lactate is structurally and pharmacologically similar to other alpha-2 adrenergic agonists, such as:

Uniqueness

What sets this compound apart from these compounds is its specific efficacy in reducing muscle spasticity with a favorable side-effect profile. Unlike clonidine, which is primarily used for hypertension, this compound is specifically designed for spasticity management .

Properties

CAS No.

106314-85-6

Molecular Formula

C12H14ClN5O3S

Molecular Weight

343.79 g/mol

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;2-hydroxypropanoic acid

InChI

InChI=1S/C9H8ClN5S.C3H6O3/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;1-2(4)3(5)6/h1-2H,3-4H2,(H2,11,12,13);2,4H,1H3,(H,5,6)

InChI Key

LIVDAGUZLLMLHS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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